Physicochemical Differentiation vs. L-Proline
Computational comparison of 1-(2-aminoethyl)-L-proline versus unsubstituted L-proline reveals quantifiable differences in key drug-likeness parameters. The N1-aminoethyl substitution substantially reduces lipophilicity (XLogP3 -2.8 vs. -2.5) and alters hydrogen bonding capacity (two donors, four acceptors vs. two donors, three acceptors) relative to proline [1]. These differences directly impact membrane permeability predictions and aqueous solubility profiles, with the compound's increased polar surface area (TPSA) resulting from the additional amine group .
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = -2.8; H-Bond Acceptors = 4; H-Bond Donors = 2 |
| Comparator Or Baseline | L-Proline: XLogP3 = -2.5; H-Bond Acceptors = 3; H-Bond Donors = 2 |
| Quantified Difference | ΔXLogP3 = -0.3 (11% more hydrophilic); ΔH-Bond Acceptors = +1 (33% increase) |
| Conditions | Computed values (XLogP3 3.0, Cactvs 3.4.8.18) under standard conditions; not experimentally validated |
Why This Matters
The 33% increase in hydrogen bond acceptor count and enhanced hydrophilicity alter solubility and permeability profiles, which directly influence formulation feasibility and membrane transport behavior in biological assays, making this compound unsuitable as a drop-in replacement for proline in established protocols.
- [1] PubChem. (2026). 1-(2-Aminoethyl)-L-proline. PubChem CID 45082251; L-Proline. PubChem CID 145742. View Source
